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molecular formula C11H10Cl2OS B8290011 6,7-Dichloro-5-hydroxy-2-n-propylbenzo[b]thiophene

6,7-Dichloro-5-hydroxy-2-n-propylbenzo[b]thiophene

Cat. No. B8290011
M. Wt: 261.2 g/mol
InChI Key: PEAOTUIEWSGLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04528399

Procedure details

A mixture of 29 g of 6,7-dichoro-5-methoxy-2-n-propylbenzo[b]thiophene and 280 g of pyridine hydrochloride is heated at 190° for 5 hrs and allowed to cool. The reaction mixture is poured into 300 ml of water and extracted with three 33-ml portions of ether. The ether extracts are washed with 500 ml of 2N hydrochloric acid, water, dried over anhydrous magnesium sulfate-charcoal, filtered and evaporated to give an oil. Crystallization of the oil with hexane followed by recrystallization from hexane give 15.5 g of 6,7-dichloro-5-hydroxy-2-n-propylbenzo[b]thiophene, mp 50°-51°.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:15]C)=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH2:11][CH3:12])[S:7][C:6]=2[C:13]=1[Cl:14].Cl.N1C=CC=CC=1>O>[Cl:1][C:2]1[C:3]([OH:15])=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH2:11][CH3:12])[S:7][C:6]=2[C:13]=1[Cl:14] |f:1.2|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC(=C2)CCC)C1Cl)OC
Name
Quantity
280 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 190° for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with three 33-ml portions of ether
WASH
Type
WASH
Details
The ether extracts are washed with 500 ml of 2N hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate-charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Crystallization of the oil with hexane
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC(=C2)CCC)C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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